Journal Name:RSC Advances
Journal ISSN:2046-2069
IF:4.036
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ra
Year of Origin:2011
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:4667
Publishing Cycle:Continuously updated
OA or Not:Yes
The efficacy of carbon quantum dots decorated magnetic metal ferrite nanocomposites in reducing of 4-nitrophenol
RSC Advances ( IF 4.036 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.nanoso.2023.101002
Removing organic contaminants from aqueous environments through chemical reduction reactions using transition metal-based nanocatalysts and in the presence of NaBH4 as an electron donor has become a consistent approach in recent years. In this study, we fabricated economical, non-toxic, environmentally friendly and, convenient MFe2O4(M = Zn, Mn) and NiZnFeO4 nanoparticles (NPs) via one-pot hydrothermal techniques and magnetic nanocomposites of ferrite NPs/carbon quantum dots (CQDs) via co-precipitation method using reflux setup. Then, the obtained magnetic nanocatalysts were employed to reduce 4-nitrophenol (4-NP) using sodium borohydride as a reducing agent. FT-IR, XRD, SEM, EDAX, VSM, PL, DRS, and BET analyses were employed to investigate the synthesized NPs and nanocomposites. The SEM pictures of the catalysts indicated a mix of spherical and granular shapes. Also, the new nanocomposites have represented a remarkable reduction in energy bands compared to the corresponding magnetic metal oxides. The band gap (Eg) was calculated as 1.87, 2.35 and 2.45 eV for NiZnFeO4/CQDs, MnFe2O4/CQDs and ZnFe2O4/CQDs, respectively, where NiZnFeO4/CQDs showed the smaller band gap and rapid release of electrons. The catalytic activity of the magnetic NPs and nanocomposites was investigated via UV–Vis spectroscopy in the range of 250 and 500 nm in the absence and presence of the catalysts, with NaBH4 to reduce 4-NP to 4-aminophenol in an aqueous medium. The NiZnFeO4/CQDs as a novel nanocatalyst represented exceptional activity in the reduction of 4-NP, with a constant rate, k’, time and conversion up to 1.94 × 10−1(s−1), 6.92 × 10−3(s−1 mg −1), 20 s and 96.5 %, respectively, which was superior to other reported templates.
Detail
Facile green synthesis of core–shell magnetic MOF composites (Fe3O4@SiO2@HKUST-1) for enhanced adsorption capacity of methylene blue
RSC Advances ( IF 4.036 ) Pub Date: 2023-03-29 , DOI: 10.1016/j.nanoso.2023.100968
In general, the synthesis of magnetic composites by in-situ, ex-situ, layer-by-layer and self-template methods provide desired properties, such as magnetic properties. However, syntheses using these methods still have the difficulty of controlling and avoiding aggregation of magnetic particles in the matrix. In this research, the magnetic MOF composite Fe3O4@SiO2@HKUST-1 with a core–shell form has been successfully synthesized through a facile green route using a pre-grinding method and less solvent. The morphology and structure of the core–shell, as confirmed by TEM and SEM, showed that the magnetic composite was spherical and not agglomerated. The incorporation of Fe3O4@SiO2 magnetic particles with mass variations of 50 and 100% to HKUST-1 was able to increase the pore size and resulted in the formation of mesopores. The composite when used as an adsorbent for synthetic dyes showed an adsorption capacity of 2.3 times higher (434.78 mg/g) than pure HKUST-1 (188.7 mg/g). The kinetic and isotherm study of the adsorption process followed a pseudo-second-order model and the Langmuir isotherm model. In addition, the feature of Fe3O4@SiO2 magnetic on the composite gave a stability enhancement of the adsorbent when used in aqueous media, being evidenced by the high adsorption capacity of the composite (71.95%) after being recycled five times.
Detail
Ni–Au magnetoplasmonic nanoparticles with a unique intertwined crystal structure showing excellent reduction and tunability of the superparamagnetic blocking temperature
RSC Advances ( IF 4.036 ) Pub Date: 2023-03-01 , DOI: 10.1016/j.nanoso.2023.100950
Magnetoplasmonic bimetallic nanoparticles (NPs) are inevitable components of several research domains that have widespread applications. However, bimetallic NPs that possess simultaneous magnetic and optical properties are often tremendously hard to synthesize. We report an extremely straight-forward, facile, quick, cost effective and easily scalable chemical method for the synthesis of magnetoplasmonic bimetallic nickel–gold (Ni–Au) NPs possessing a unique intertwined crystal structure, exhibiting excellent magnetic and plasmonic properties. The chemical method employs minimal number of precursors and eludes the necessity of inert gas atmospheres, high temperature refluxing procedures and templates. Through extensive crystal structure, compositional and surface characterizations by combining XRD, HR-TEM, EDX, SAED and XPS techniques, the bimetallic NPs were seen to possess an interesting structure where the atomic planes of Ni and Au were intertwined within the whole of each NP, unlike conventional core–shells or alloys. Specifically, an exhaustive HR-TEM analysis methodology applied to each visible Ni–Au NP proved vital in disclosing the intertwined nature of the Ni and Au atomic planes. The Ni–Au NPs exhibited magnetization properties that were drastically different from those of the pure metallic Ni NPs. While Ni NPs showed superparamagnetism (SPM) at temperatures much higher than room temperature, Ni–Au NPs showed an SPM blocking temperature, TB, as low as 47 K. SPM in the bimetallic system also exhibited appreciable tunability, that was demonstrated by further decreasing the TB value in the Ni–Au NPs that were synthesized using smaller sized Ni NP seeds. In addition to showing the much desired SPM behaviour at room temperature, the broad plasmonic resonance in the visible wavelength region due to the presence of Au makes the Ni–Au NPs multifunctional and thus promising for various applications. The developed synthesis method highlights the possibilities towards synthesizing magnetoplasmonic bimetallic systems with unique property-specific architectures through much less expensive, unconstrained chemical synthesis pathways.
Detail
Efficient removal of mercury from aqueous medium using polyvinyl pyrrolidone-capped ZnS nanospheres
RSC Advances ( IF 4.036 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.nanoso.2023.100999
This study reports the generation of polyvinyl pyrrolidone (PVP)-capped ZnS nanospheres using the solvothermal method with PVP as a surfactant. Field emission scanning electron microscopic examination of the prepared sample verified its nanosphere form. The elemental composition was confirmed using EDX and elemental mapping. The effectiveness of the synthesized material’s ability to bind mercury was examined using a variety of isotherm and kinetic models, and it was found that the Freundlich isotherm model and pseudo-second-order kinetics, respectively, govern the mercury removal adsorption process. The prepared sample eliminated 95.8% of the mercury from the aqueous solution in 6 h. PVP-capped ZnS nanospheres showed the highest adsorption efficacy of 319 mg/g towards the mercury removal process.
Detail
Photocatalytic degradation of food colorant azo dyes using iron and fluorine co-doped TiO2/SiO2 nanocomposites: Semi-pilot study cum density functional theory calculations
RSC Advances ( IF 4.036 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.nanoso.2023.100992
Remediation of hazardous azo dyes such as Allura Red, Sunset Yellow, and Tartrazine, from the wastewater of the food industries is of great importance. Here, we have used a custom-designed semi-pilot fixed-bed photoreactor to degrade these three important azo dyes via a photocatalytic approach using Fluorine and iron co-doped titanium dioxide/silica nanocomposite (F-Fe-TiO 2/SiO 2). The nanocomposite photocatalyst was synthesized by the sol–gel coupled dipping method and was characterized using several techniques. The as-developed photocatalyst showed a bandgap of 2.92 eV, allowing us to use it under both visible light and solar light irradiation. Additionally, density functional theory calculations were used to gain more insight into how the dopants (F and Fe) affect the bandgap of the photocatalyst. The photo-degradation process was optimized by investigating the effects of pH, the concentration of the dyes, and the flow rate of the wastewater solution. The results of this study suggest that the combination of the as-designed photocatalyst and photoreactor can significantly reduce the total organic carbon (TOC) content in the model wastewater including three azo dyes and therefore, have a great potential to be scaled up for industrial wastewater treatment via a green approach.
Detail
Anionic and cationic dyes removal by degradation via photoelectrocatalysis using a WO3/CuWO4 heterojunction film as a photoanode
RSC Advances ( IF 4.036 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.nanoso.2023.100993
Population growth increases the disposal of organic pollutants in aqueous environments, including anionic and cationic dyes. Tungsten trioxide (WO3) and copper tungstate (CuWO4) have been considered as photocatalysts for the degradation of these pollutants by photoelectrocatalysis. However, these semiconductors used individually have some properties that reduce their potential for application in photoelectrocatalysis. Thus, this work proposed the in-situ synthesis of a WO3/CuWO4 heterojunction film for photoelectrocatalysis of anionic and cationic dyes. The structural characterization showed the monoclinic and triclinic phases in the nanocomposite corresponding to WO3 and CuWO4, respectively. The optical characterization revealed a better visible light absorption for the heterojunction film. The film formed nanoplates grown perpendicular on the conductive substrate, which can mitigate the charge recombination process. The photoelectrochemical characterizations showed superior photoelectrochemical stability for the WO3/CuWO4 film and the best activity to remove cationic dyes.
Detail
Mixing gold and iron in nanoparticles by electrical discharges in liquid: A new approach
RSC Advances ( IF 4.036 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.nanoso.2023.100996
The possibility to create homogeneous nanoparticles containing iron and gold by nanosecond-pulsed discharges in liquids, without any laser assistance, is demonstrated. Thanks to a new kind of electrode where elements are coated by PVD on a silicon plate, AuFe nanoparticles, ranging from 10 to 50 nm, are synthesized. Depending on their residence time in the discharge, the structure of the homogeneous nanoparticles evolves to become a core–shell structure, either nested or not. Larger submicrometric particles (from 100 to 500 nm) are specifically formed with the present process by the ejection of liquid droplets from the molten pool created by the discharge on electrode surfaces. These larger particles are produced by solidification of a AuFe shell on a silicon core. This new mechanism can be used to create core–shell particles with a shell containing several, possibly immiscible, elements. Thermal post-treatment performed in situ in a TEM microscope shows the AuFe shell, where Au and Fe separate, turning either into a Janus structure or into a SiFe core facetted by gold pyramids.
Detail
A review on versatile nano-photocatalysts for environmental remediation: Carbon-decorated bismuth-based nanomaterials
RSC Advances ( IF 4.036 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.nanoso.2023.100991
Bismuth–carbon-based materials have recently gained much attention because of their excellent physicochemical properties, possessing favourable characteristics for many crucial applications. Recent literature has documented several achievements, especially on the degradation of drugs and dyes. Regarding the potential applications of bismuth carbon-based photocatalytic materials for wastewater treatment-based environmental remediation, no study has been performed. The outstanding characteristics of carbon materials, including their distinctive nanocrystal formations, high electrical conductivity, inherent hydrophobicity and customizable surface properties, make them ideal for various catalytic techniques, including photocatalysis. Bismuth–carbon-based compounds are available in nature and are ecologically beneficial, making them an excellent alternative to conventional photocatalysts. The goal of this review is to present a thorough analysis of the current developments of the various bismuthal materials and the synthesis of bismuth carbon-based photocatalysts, with a particular focus on the possibilities for the photodegradation of a variety of organic contaminants. Initially, numerous synthetic methods, various bismuthal materials and the properties of carbon materials are methodically discussed. Recent developments are highlighted in the manufacturing of bismuth–carbon-based materials for photocatalytic performance applications.
Detail
Host–guest interactions in biocompatible anion-intercalated Mg-Al layered double hydroxides and their influence on L-lactate uptake
RSC Advances ( IF 4.036 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.nanoso.2023.100984
The mass production of human induced pluripotent stem cells (hiPSCs) is important in the area of regenerative medicine. During proliferation, stem cells metabolize D-glucose into L-lactate, the accumulation of which in a cell culture medium impairs the mass production of cells. It is therefore important to supply D-glucose and remove L-lactate from the cell culture medium to ensure that the stem cell mass culture can be achieved. In the present study, L-lactate-selective Mg-Al layered double hydroxide (LDH) adsorbents containing celL-culture-compatible exchangeable anions were designed. More specifically, different stem cell nutrients (i.e., L-alanyL-L-glutamine, L-glutamine, L-serine, L-methionine, L-cysteine, L-glutamate and α-ketoglutarate) and the cell culture buffer component (i.e., 4-(2-hydroxyethyl)-1-piperazineethanesulfonate (HEPES)) were incorporated into the Mg-Al LDHs via a rehydration method. The orientations of the organic guests and the host–guest interactions were characterized using a range of analytical and computational techniques. It was deduced that the L-lactate adsorption ability of the LDHs and the selectivity over D-glucose depended on a number of factors, including the charge density of the LDH guest relative to L-lactate, the guest orientation and the hydrogen bonds formed in the host–guest, guest–guest and guest–host–glucose complexes. Overall, this study provides insights into the design of effective and potentially biocompatible adsorbents for cell culture media regeneration to promote the cost-effective mass production of stem cells.
Detail
Effects of structure, size and non-magnetic Cu layer thickness on magnetization switching behavior in Ni/Cu/M (M = Ni, Co) cylindrical nanowires
RSC Advances ( IF 4.036 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.nanoso.2023.101012
We have investigated the dependence of the magnetization switching behavior on the structure, size and nonmagnetic Cu layer thickness (tCu) in Ni/Cu/M (M = Ni, Co) cylindrical nanowires fabricated by electrodeposition using porous polycarbonate templates. The crystal structure of the Ni nanowires was (111)- or (200)-oriented polycrystalline fcc, while that of Co nanowires was (100)- or (101)-oriented hcp and/or (111)-oriented polycrystalline fcc. When the wire diameter (d) was 50 nm, the squareness ratio (Mr/Ms) for M = Ni, as estimated from the magnetization curve, is almost constant at Mr/Ms∼0.79 (Mr/Ms∼0.64 for M = Co) when tCu increases from 0 to 500 nm. When d=100nm, Mr/Ms decreases by 41% from 0.71 to 0.42 with increasing tCu from 0 to 700 nm for M = Ni, while Mr/Ms decreases by 25% from 0.53 to 0.40 with varying tCu from 0 to 500 nm for M = Co. The threshold Cu layer thickness (tCuth) beyond which Mr/Ms becomes constant at d=100nm is ∼500 nm for M = Ni and ∼300 nm for M = Co. The results are qualitatively consistent with those obtained from our micromagnetic simulation and analysis. The observed difference in the tCuth dependence of Mr/Ms between M = Ni and Co is attributed to the change in the magnetic domain structure of the nanowires as it sensitively varies with the magnetocrystalline anisotropy. On the other hand, the coercive force of the nanowires shows a small tCu dependence for both d=50 and 100 nm. These results indicate that the layered structure in the nanowires governs the magnetic domain structure, though the effect on the magnetization switching behavior is indeed relatively small.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.90 84 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/rscadv
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Full papers Reviews Comments